REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[S:6]([NH-:9])(=[O:8])=[O:7].C(Cl)(=O)[C:11](Cl)=[O:12]>ClCCCl>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[S:6]([N:9]=[C:11]=[O:12])(=[O:8])=[O:7]
|
Name
|
2-thiophenesulfonylamide
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)S(=O)(=O)[NH-]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 14 h
|
Duration
|
14 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Name
|
|
Type
|
|
Smiles
|
S1C(=CC=C1)S(=O)(=O)N=C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |